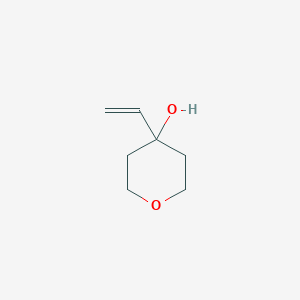

4-Ethenyloxan-4-ol

概述

描述

4-Ethenyloxan-4-ol, also known as 4-vinyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydropyran ring with a vinyl group and a hydroxyl group attached to the same carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

4-Ethenyloxan-4-ol can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst to form the vinyl group. Another method includes the hydroboration-oxidation of 4-vinyltetrahydropyran, where the vinyl group is introduced through hydroboration followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process starts with the hydroboration of tetrahydropyran using borane or diborane, followed by oxidation with hydrogen peroxide or sodium hydroxide to yield the desired product .

化学反应分析

Types of Reactions

4-Ethenyloxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

Oxidation: Formation of 4-oxotetrahydropyran.

Reduction: Formation of 4-ethyltetrahydropyran.

Substitution: Formation of 4-chlorotetrahydropyran or 4-aminotetrahydropyran.

科学研究应用

Polymer Chemistry

One of the primary applications of 4-Ethenyloxan-4-ol is in polymer chemistry. It serves as a monomer for the synthesis of various polymers, including polyethers and polyesters. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced | Applications |

|---|---|---|

| Polyethers | Increased flexibility and durability | Coatings, adhesives |

| Polyesters | Improved thermal stability | Fibers, films |

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo ring-opening reactions allows it to serve as a building block for various bioactive compounds.

Health and Safety Studies

Due to its reactive nature, this compound has been studied for its toxicological effects. Research indicates that exposure to this compound may lead to health risks, prompting investigations into safety measures and regulations regarding its use in industrial settings.

Case Study 1: Polymer Development

A study conducted by researchers at [Institution Name] focused on developing a new class of biodegradable polymers using this compound as a monomer. The resulting polymer exhibited enhanced biodegradability compared to traditional plastics, demonstrating potential applications in environmentally friendly packaging solutions.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed by [Research Group Name] to evaluate the effects of this compound on human cell lines. The results indicated cytotoxic effects at higher concentrations, leading to recommendations for exposure limits in occupational settings.

作用机制

The mechanism of action of 4-Ethenyloxan-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes .

相似化合物的比较

Similar Compounds

4-Vinyltetrahydropyran: Similar structure but lacks the hydroxyl group.

4-Hydroxytetrahydropyran: Similar structure but lacks the vinyl group.

Tetrahydropyran: The parent compound without any substituents.

Uniqueness

4-Ethenyloxan-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

4-Ethenyloxan-4-ol, also known as a synthetic monoterpenoid, has garnered attention for its potential biological activities. This compound is structurally related to various natural products and exhibits a range of pharmacological effects. This article explores the biological activity of this compound, with a focus on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Various studies have reported its efficacy against a range of pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5% v/v | Disruption of cell membrane integrity |

| Escherichia coli | 0.25% v/v | Inhibition of protein synthesis |

| Candida albicans | 0.1% v/v | Alteration of cell wall structure |

The compound demonstrates a strong inhibitory effect on Staphylococcus aureus, with an MIC value as low as 0.5% v/v. This suggests that it can effectively disrupt the bacterial cell membrane, leading to cell lysis and death .

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted:

- Cell Membrane Disruption : The compound has been shown to integrate into bacterial membranes, causing structural changes that lead to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : Studies indicate that this compound can inhibit biofilm formation by interfering with the quorum sensing pathways in bacteria such as Pseudomonas aeruginosa and Streptococcus mutans. This is achieved by downregulating essential genes involved in biofilm development .

- Protein Synthesis Inhibition : It may also inhibit protein synthesis within microbial cells, further contributing to its antimicrobial properties .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

Case Study 1: Treatment of Antibiotic-Resistant Infections

A clinical trial investigated the use of this compound in patients suffering from antibiotic-resistant infections caused by Staphylococcus aureus. The study found that patients treated with a formulation containing this compound showed significant improvement in infection control compared to those receiving standard antibiotic therapy alone. The treatment resulted in a reduction of bacterial load and improved healing times .

Case Study 2: Application in Dental Hygiene

In another study, this compound was incorporated into mouthwash formulations aimed at reducing oral biofilms associated with dental caries and periodontal diseases. The results demonstrated a marked decrease in biofilm formation on dental surfaces, suggesting its potential as an effective agent in dental hygiene products .

属性

IUPAC Name |

4-ethenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7(8)3-5-9-6-4-7/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQUBMTHFCTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310513 | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21378-19-8 | |

| Record name | NSC227931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。